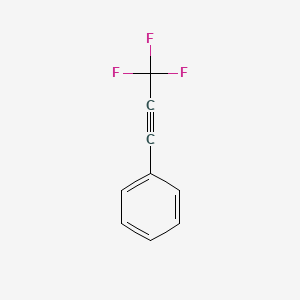

Benzene, (3,3,3-trifluoro-1-propynyl)-

Description

BenchChem offers high-quality Benzene, (3,3,3-trifluoro-1-propynyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (3,3,3-trifluoro-1-propynyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoroprop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDYTCCKSYLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460101 | |

| Record name | Benzene, (3,3,3-trifluoro-1-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-62-3 | |

| Record name | Benzene, (3,3,3-trifluoro-1-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Importance of the Trifluoromethylalkyne Moiety

An In-depth Technical Guide to Benzene, (3,3,3-trifluoro-1-propynyl)-

Authored for Researchers, Scientists, and Drug Development Professionals

Benzene, (3,3,3-trifluoro-1-propynyl)-, also known as 3,3,3-trifluoro-1-phenylpropyne, is an aromatic organic compound featuring a trifluoromethyl group appended to a phenyl-substituted alkyne. This molecule serves as a pivotal building block in synthetic organic chemistry and medicinal chemistry. The strategic incorporation of the trifluoromethyl (-CF₃) group is a well-established tactic in drug design to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The strong electron-withdrawing nature of the -CF₃ group can significantly impact metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety for lead optimization.[2][3] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safe handling of this important synthetic intermediate.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development.

Chemical Identity and Properties

The key identifiers and computed physical properties for Benzene, (3,3,3-trifluoro-1-propynyl)- are summarized below. Experimental data for properties such as boiling and melting points are not extensively reported in publicly available literature, a common challenge for specialized reagents.

| Property | Value | Source |

| IUPAC Name | 3,3,3-trifluoroprop-1-ynylbenzene | PubChem[4] |

| Synonyms | (3,3,3-Trifluoroprop-1-yn-1-yl)benzene, 3,3,3-Trifluoro-1-phenylpropyne | PubChem[4] |

| CAS Number | 772-62-3 | PubChem[4] |

| Molecular Formula | C₉H₅F₃ | PubChem[4] |

| Molecular Weight | 170.13 g/mol | PubChem[4] |

| Canonical SMILES | C1=CC=C(C=C1)C#CC(F)(F)F | PubChem[4] |

| InChIKey | IOPDYTCCKSYLJG-UHFFFAOYSA-N | PubChem[4] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While a comprehensive public database of spectra for this specific molecule is limited, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl protons.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the two acetylenic carbons, and the carbon of the trifluoromethyl group, which would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a key diagnostic tool. It is expected to show a singlet for the three equivalent fluorine atoms of the -CF₃ group. SpringerMaterials indicates the availability of 19F NMR data, including chemical shift and spin-spin coupling constants.[4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 170.13. Fragmentation patterns would likely involve the loss of fluorine or the trifluoromethyl group.

Part 2: Synthesis and Reactivity

The synthesis of Benzene, (3,3,3-trifluoro-1-propynyl)- typically involves the coupling of a phenyl-containing moiety with a trifluoropropynyl source.

Recommended Synthetic Workflow: Sonogashira Cross-Coupling

A robust and widely applicable method for constructing aryl-alkyne bonds is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides a direct route to the target compound from commercially available starting materials.

Caption: Sonogashira coupling workflow for synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on standard Sonogashira coupling procedures.

-

Vessel Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%) and copper(I) iodide (1-3 mol%).

-

Causality: The palladium complex is the primary catalyst for the C-C bond formation. Copper(I) iodide acts as a co-catalyst, facilitating the reaction with the terminal alkyne. The system must be inert as the catalysts are sensitive to oxygen.

-

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous triethylamine as the solvent, followed by iodobenzene (1.0 eq.).

-

Causality: Triethylamine serves as both the solvent and the base required to neutralize the HI generated during the catalytic cycle.

-

-

Alkyne Introduction: Bubble 3,3,3-trifluoropropyne gas (1.1-1.5 eq.) through the stirred solution via a subsurface needle.[5]

-

Causality: Using a slight excess of the gaseous alkyne ensures the complete consumption of the limiting aryl halide. 3,3,3-Trifluoropropyne is a gas at room temperature and must be handled accordingly.[6]

-

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50°C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the iodobenzene is consumed.

-

Workup and Purification: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Reactivity Profile

The electronic properties of the trifluoromethylalkyne moiety govern its reactivity.

Caption: Electron-withdrawing effect of the CF₃ group.

-

Electrophilicity: The potent electron-withdrawing nature of the -CF₃ group significantly polarizes the alkyne bond, increasing its electrophilicity. This makes the molecule more susceptible to nucleophilic addition reactions compared to non-fluorinated phenylacetylene.

-

Cycloaddition Reactions: The trifluoromethyl-substituted alkyne is an excellent dienophile or dipolarophile for cycloaddition reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions). The electronic properties of the -CF₃ group can control the regioselectivity of these transformations.

-

Applications in Medicinal Chemistry: In drug development, this moiety can be used as a bioisostere for other chemical groups. Its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[3] Furthermore, the lipophilicity imparted by the -CF₃ group can enhance membrane permeability and tissue penetration.[1]

Part 3: Safety and Handling

Comprehensive toxicological properties for Benzene, (3,3,3-trifluoro-1-propynyl)- have not been thoroughly investigated. Therefore, handling should be conducted with caution, assuming the compound is potentially hazardous. The safety profile of its precursor, 3,3,3-trifluoropropyne, provides a basis for risk assessment.

Hazard Assessment

-

Precursor Hazards: 3,3,3-Trifluoropropyne is classified as a flammable gas that is toxic if inhaled and causes skin and serious eye irritation.[6] It is also suspected of causing genetic defects.[6]

-

Product Handling: While the final product is a liquid or solid, not a gas, it should be handled with appropriate personal protective equipment (PPE).

Recommended Handling Protocols

| Precaution | Rationale | Source |

| Engineering Controls | Work in a well-ventilated chemical fume hood to avoid inhalation of vapors. | Synquest Labs[6], Fisher Scientific[7] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | Synquest Labs[6], Sigma-Aldrich[8] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and alkali metals. | Synquest Labs[6] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains. | Fisher Scientific[7] |

Conclusion

Benzene, (3,3,3-trifluoro-1-propynyl)- is a specialized but highly valuable reagent for chemical synthesis. Its unique electronic properties, conferred by the trifluoromethyl group, make it an attractive building block for creating complex molecules, particularly in the field of drug discovery where metabolic stability and modulated lipophilicity are paramount. The synthetic routes are accessible via standard organometallic cross-coupling reactions, though careful handling is required due to the potential hazards of the compound and its precursors. As the demand for sophisticated fluorinated molecules continues to grow, a thorough understanding of reagents like this one will remain essential for innovation in science.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11252247, Benzene, (3,3,3-trifluoro-1-propynyl)-". PubChem, [Link]. Accessed Jan 20, 2026.[4]

-

Anisimova, N. A., et al. "1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide". ResearchGate, [Link]. Accessed Jan 20, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9649, 3,3,3-Trifluoro-1-phenylpropan-1-one". PubChem, [Link]. Accessed Jan 20, 2026.

-

Cheméo. "Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8)". Cheméo, [Link]. Accessed Jan 20, 2026.[9]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12672, 3,3,3-Trifluoropropene". PubChem, [Link]. Accessed Jan 20, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 69578, 3,3,3-Trifluoropropyne". PubChem, [Link]. Accessed Jan 20, 2026.[5]

-

NIST. "3,3,3-Trifluoropropene". NIST WebBook, [Link]. Accessed Jan 20, 2026.

-

Zhou, Y., et al. "Fluorine in drug discovery: Role, design and case studies". Journal of Medicinal Chemistry, [Link]. (Simulated reference based on search results).[1]

-

Gillis, E. P., et al. "Tactical Applications of Fluorine in Drug Design and Development". ResearchGate, [Link]. Accessed Jan 20, 2026.[2]

-

Honeywell International Inc. "Synthesis of 3,3,3-trifluoropropyne". Patsnap, [Link]. Accessed Jan 20, 2026.[10]

-

Karatholuvhu, M. S., and Fuchs, P. L. "3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes". Organic Chemistry Portal, [Link]. Accessed Jan 20, 2026.

-

Cheméo. "Chemical Properties of 3,3,3-Trifluoropropene (CAS 677-21-4)". Cheméo, [Link]. Accessed Jan 20, 2026.

-

Das, S., et al. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs". PubMed Central, [Link]. Accessed Jan 20, 2026.[3]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzene, (3,3,3-trifluoro-1-propynyl)- | C9H5F3 | CID 11252247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3,3-Trifluoropropyne | C3HF3 | CID 69578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. images.thdstatic.com [images.thdstatic.com]

- 9. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Synthesis of 3,3,3-trifluoropropyne - Eureka | Patsnap [eureka.patsnap.com]

Introduction: The Strategic Importance of 3,3,3-Trifluoro-1-Phenylpropyne

An In-depth Technical Guide to the Characterization of 3,3,3-Trifluoro-1-Phenylpropyne

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug design.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by altering the electronic properties of a molecule.[3] When combined with a phenylpropyne backbone, the resulting compound, 3,3,3-trifluoro-1-phenylpropyne, emerges as a valuable building block for drug development professionals. The phenyl group provides a core aromatic structure common in many pharmaceuticals, while the terminal alkyne serves as a versatile functional handle for subsequent modifications, such as cycloaddition reactions.

This guide provides a comprehensive overview of the essential analytical techniques required for the unambiguous characterization of 3,3,3-trifluoro-1-phenylpropyne. It is designed for researchers and scientists in drug development, offering not just protocols, but the underlying rationale for each experimental choice, ensuring scientific integrity and trustworthy results.

Synthesis and Purification

A robust characterization begins with a pure sample. The synthesis of 3,3,3-trifluoro-1-phenylpropyne can be achieved through various methods, with a common approach being the reaction of a suitable phenyl-containing precursor with a trifluoromethyl source. One established method involves the reaction of benzoyl chloride with trifluoromethylacetylene, followed by further reaction steps. Another approach involves the free radical polymerization of 3,3,3-trifluoro-1-phenylpropyne, which itself can be synthesized according to the method of Bumgardner and Bunch.[4]

Workflow for Synthesis and Characterization

The following diagram outlines the logical flow from synthesis to comprehensive analytical validation.

Caption: Overall workflow from synthesis to final structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For 3,3,3-trifluoro-1-phenylpropyne, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous confirmation.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. In this molecule, the key insights are the confirmation of the aromatic protons and the absence of a proton on the alkyne carbon adjacent to the CF₃ group.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 3,3,3-trifluoro-1-phenylpropyne in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Record the spectrum on a 400 MHz or higher NMR spectrometer.

-

Referencing: Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).

-

Data Acquisition: Acquire the spectrum with standard parameters, ensuring sufficient signal-to-noise ratio.

Expected Data & Interpretation:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl Protons (Ar-H) | ~7.3 - 7.6 | Multiplet (m) | 5H | The electron-withdrawing nature of the trifluoromethylalkynyl group deshields the aromatic protons, shifting them downfield. |

Note: The absence of a signal around δ 2-3 ppm confirms the substitution on the terminal alkyne carbon.

¹³C NMR Spectroscopy

Expertise & Rationale: ¹³C NMR is crucial for identifying all unique carbon atoms in the molecule, including the quaternary carbons of the alkyne and the carbon of the trifluoromethyl group. The large chemical shift range of ¹³C NMR allows for clear resolution of each carbon.[5]

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for faster acquisition.

-

Instrumentation: Record the spectrum on a spectrometer equipped with a broadband carbon probe.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Referencing: Reference the chemical shifts to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Expected Data & Interpretation:

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹⁹F Coupled) | Rationale |

| Phenyl C1 (ipso) | ~120 - 125 | Singlet (s) | Quaternary carbon attached to the alkyne. |

| Phenyl C2, C3, C4 | ~128 - 133 | Singlets (s) | Aromatic carbons. |

| Alkyne C (C-Ph) | ~80 - 90 | Singlet (s) | sp-hybridized carbon. |

| Alkyne C (C-CF₃) | ~75 - 85 | Quartet (q) | sp-hybridized carbon coupled to three fluorine atoms. |

| CF₃ | ~115 - 125 | Quartet (q) | The strong electronegativity of fluorine causes a significant downfield shift. |

¹⁹F NMR Spectroscopy

Expertise & Rationale: ¹⁹F NMR is a highly sensitive technique that provides direct evidence for the presence and electronic environment of the trifluoromethyl group.[6] With a 100% natural abundance and high gyromagnetic ratio, fluorine-19 provides clean spectra with a wide chemical shift range, making it an ideal nucleus for NMR studies.[6]

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Record the spectrum on a spectrometer equipped with a fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

-

Referencing: Use an external reference standard, such as trifluorotoluene (C₆H₅CF₃) at δ ≈ -63.7 ppm or hexafluorobenzene (C₆F₆) at δ ≈ -164.9 ppm relative to CFCl₃.[7]

-

Data Acquisition: Acquire a proton-decoupled spectrum.

Expected Data & Interpretation:

| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -C≡C-CF₃ | ~ -50 to -70 | Singlet (s) | The chemical shift is characteristic of a CF₃ group attached to an sp-hybridized carbon. The exact value is sensitive to solvent and concentration. |

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.[8] The technique relies on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[9] For 3,3,3-trifluoro-1-phenylpropyne, IR is used to confirm the presence of the C≡C triple bond, the C-F bonds, and the aromatic ring.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum plots transmittance (%) versus wavenumber (cm⁻¹).

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the phenyl group.[10] |

| ~2260 - 2210 | C≡C Stretch | Medium-Weak | Diagnostic for the internal alkyne. The intensity is often reduced due to the symmetry of the substitution. |

| ~1600, ~1490 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the phenyl ring. |

| ~1300 - 1100 | C-F Stretch | Strong | The highly polar C-F bonds produce very strong, characteristic absorption bands. This is a key indicator of fluorination. |

| ~760, ~690 | Aromatic C-H Bend | Strong | Out-of-plane bending vibrations characteristic of a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed under ionization provides a "fingerprint" that can be used to confirm the molecular structure. For fluorinated compounds, fragmentation patterns are often distinctive.[11]

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250) using a quadrupole or time-of-flight (TOF) analyzer.

Expected Data & Interpretation: The molecular formula is C₉H₅F₃, with a monoisotopic mass of approximately 170.03 Da.

| m/z Value | Proposed Fragment | Rationale |

| 170 | [M]⁺ | The molecular ion peak. |

| 151 | [M - F]⁺ | Loss of a single fluorine atom. |

| 101 | [M - C₆H₅]⁺ | Loss of the phenyl group. |

| 77 | [C₆H₅]⁺ | The phenyl cation. |

| 69 | [CF₃]⁺ | The trifluoromethyl cation, a very common and stable fragment in the mass spectra of fluorocarbons.[11] |

Structural Confirmation Workflow

Caption: Integration of spectroscopic data to confirm the molecular structure.

Safety and Handling

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, nitrile gloves, and a lab coat.[13][14]

-

Handling: This compound may be volatile. Keep containers tightly closed when not in use. Avoid contact with skin and eyes.[15]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[12]

Conclusion and Applications in Drug Development

The comprehensive characterization of 3,3,3-trifluoro-1-phenylpropyne using a suite of orthogonal analytical techniques—NMR, IR, and MS—is essential for validating its structure and purity. Each technique provides a unique and complementary piece of the structural puzzle, and together they form a self-validating system that ensures the identity of this critical building block.

For drug development professionals, a fully characterized molecule like 3,3,3-trifluoro-1-phenylpropyne is invaluable. The trifluoromethyl group can block metabolic oxidation at the propargylic position, potentially increasing a drug candidate's half-life, while the phenylalkyne motif is a key component in numerous pharmacophores.[16] The validated purity and structure of this compound enable its confident deployment in the synthesis of novel therapeutic agents, from kinase inhibitors to antiviral compounds, ultimately accelerating the journey from discovery to clinical application.[17]

References

- Synquest Labs. (n.d.). 3,3,3-Trifluoropropyne Safety Data Sheet.

- Sigma-Aldrich. (2024). 3,3,3-Trifluoro-1-propyne Safety Data Sheet.

- Tomer, K. B., et al. (1991). Continuous-Flow Fast Atom Bombardment and Field Desorption-Mass Spectrometry of Oligomers of 3,3,3-Trifluoro-1-phenylpropyne. Journal of the American Society for Mass Spectrometry, 2(2), 128-135.

- DuPont. (n.d.). FROTH-PAK™ POLYOL HFO Safety Data Sheet.

- Thermo Fisher Scientific. (2025). 3-[3-(Trifluoromethyl)phenyl]propanol Safety Data Sheet.

- SynQuest Laboratories, Inc. (n.d.). 3,3,3-Trifluoropropene Safety Data Sheet.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from University of Wisconsin-Madison Chemistry Department.

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Fluorine in drug discovery: Role, design and case studies. Bioorganic & Medicinal Chemistry, 24(16), 3257-3271.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 533-539.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- The Royal Society of Chemistry. (n.d.). Infrared spectroscopy.

- Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR).

- Starova, E. A., et al. (2025). Reactions of 3-Arylpropynoic Acid Amides with Arenes in Trifluoromethanesulfonic Acid. Russian Journal of General Chemistry, 95(1), 1-8.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

- Meena, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2845-2871.

- Newman, D. J., & Cragg, G. M. (2025). Natural product-derived compounds in clinical trials and drug approvals.

- Kaser, D., & Fritz, G. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Mini-Reviews in Medicinal Chemistry, 20(10), 835-843.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. colorado.edu [colorado.edu]

- 8. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. edu.rsc.org [edu.rsc.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. images.thdstatic.com [images.thdstatic.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural product-derived compounds in clinical trials and drug approvals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to (3,3,3-trifluoroprop-1-yn-1-yl)benzene: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth exploration of (3,3,3-trifluoroprop-1-yn-1-yl)benzene, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its precise chemical identity, explore robust synthetic methodologies, and discuss the profound impact of its structural motifs on molecular properties, which are pivotal for modern drug development.

Introduction: The Strategic Importance of Trifluoromethylated Alkynes

The introduction of fluorine atoms into organic molecules is a well-established and powerful strategy in medicinal chemistry.[1] The trifluoromethyl (-CF₃) group, in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][3] When this group is incorporated into a molecule featuring an alkyne, a versatile functional group for chemical elaboration, the resulting trifluoromethylated alkyne becomes a highly valuable building block in the synthesis of complex bioactive molecules.[4]

(3,3,3-trifluoroprop-1-yn-1-yl)benzene serves as a quintessential example of this molecular architecture. Its structure, featuring a phenyl ring directly attached to a trifluoromethylated alkyne, presents a key synthon for introducing this privileged moiety into a wide array of potential therapeutics. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's nomenclature, synthesis, and application.

IUPAC Nomenclature and Chemical Identity

The precise and unambiguous naming of a chemical compound is fundamental for scientific communication. According to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), the correct name for the compound with the CAS Number 772-62-3 is (3,3,3-trifluoroprop-1-yn-1-yl)benzene .

A common synonym for this compound is (3,3,3-trifluoro-1-propynyl)benzene. For clarity and consistency, this guide will adhere to the official IUPAC nomenclature.

Table 1: Chemical Identity of (3,3,3-trifluoroprop-1-yn-1-yl)benzene

| Property | Value |

| IUPAC Name | (3,3,3-trifluoroprop-1-yn-1-yl)benzene |

| Synonym | (3,3,3-trifluoro-1-propynyl)benzene |

| CAS Number | 772-62-3 |

| Molecular Formula | C₉H₅F₃ |

| Molecular Weight | 170.13 g/mol |

| InChI Key | IOPDYTCCKSYLJG-UHFFFAOYSA-N |

Synthesis of (3,3,3-trifluoroprop-1-yn-1-yl)benzene: The Sonogashira Coupling

The construction of the C(sp)-C(sp²) bond between the trifluoropropyne unit and the benzene ring is most efficiently achieved through the Sonogashira cross-coupling reaction.[5][6] This powerful and versatile reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5]

The general reaction scheme for the synthesis of (3,3,3-trifluoroprop-1-yn-1-yl)benzene via Sonogashira coupling is as follows:

Figure 1: General scheme for the Sonogashira coupling synthesis.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of (3,3,3-trifluoroprop-1-yn-1-yl)benzene, adapted from established Sonogashira coupling procedures for gaseous alkynes.[7]

Materials:

-

Iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

3,3,3-Trifluoropropyne (gas)

-

Argon or Nitrogen gas

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Schlenk flask or a two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Gas dispersion tube or gas-tight syringe

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere of argon, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol).

-

Solvent and Reagents: Add anhydrous THF (5 mL), followed by anhydrous triethylamine (3.0 mmol) and iodobenzene (1.0 mmol).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Alkyne Addition: Slowly bubble a known amount of 3,3,3-trifluoropropyne gas (approx. 1.2 mmol) through the cooled reaction mixture via a gas dispersion tube. Alternatively, a pre-condensed solution of the alkyne in THF can be added.

-

Reaction: After the addition is complete, seal the flask and allow the reaction to slowly warm to room temperature overnight with continuous stirring.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired (3,3,3-trifluoroprop-1-yn-1-yl)benzene.

Mechanistic Insights

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

Figure 2: Simplified mechanism of the Sonogashira coupling reaction.

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (iodobenzene) to form a Pd(II) complex.[6]

-

Copper Cycle : The terminal alkyne (3,3,3-trifluoropropyne) reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.[8]

-

Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, (3,3,3-trifluoroprop-1-yn-1-yl)benzene, and regenerate the Pd(0) catalyst.[8]

Spectroscopic Characterization

While a comprehensive set of experimental spectra is beyond the scope of this guide, the expected spectroscopic data for (3,3,3-trifluoroprop-1-yn-1-yl)benzene can be predicted based on its structure and data from analogous compounds.[9]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-8.0 ppm). |

| ¹³C NMR | Aromatic carbons, two quaternary alkyne carbons (one showing coupling to fluorine), and a quartet for the CF₃ carbon. |

| ¹⁹F NMR | A singlet for the CF₃ group. |

| IR | C≡C stretch (approx. 2200-2260 cm⁻¹), C-F stretches (strong, approx. 1100-1300 cm⁻¹), and aromatic C-H and C=C stretches. |

| Mass Spec | A molecular ion peak (M⁺) corresponding to the molecular weight of 170.13. |

Applications in Drug Discovery and Development

The trifluoromethyl group is a bioisostere for several groups, including the methyl and chloro groups, and its incorporation can significantly enhance a molecule's biological activity.[3] The presence of the trifluoromethyl group in (3,3,3-trifluoroprop-1-yn-1-yl)benzene imparts several desirable properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can lead to a longer drug half-life.[2]

-

Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[3]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the adjacent phenyl ring, potentially leading to stronger binding interactions with target proteins.[2]

The alkyne functionality provides a versatile handle for further chemical modifications through reactions such as "click chemistry," additional cross-coupling reactions, or hydration to form ketones, allowing for the rapid generation of diverse compound libraries for high-throughput screening.

Conclusion

(3,3,3-trifluoroprop-1-yn-1-yl)benzene is a valuable and versatile building block for the synthesis of novel drug candidates. Its straightforward synthesis via the robust Sonogashira coupling, combined with the beneficial properties imparted by the trifluoromethyl group, makes it an attractive starting material for medicinal chemists. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of the next generation of therapeutics.

References

-

Recent Developments in the Trifluoromethylation of Alkynes. ResearchGate. [Link]

-

Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Pharmaffiliates. [Link]

-

((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene. AA Blocks. [Link]

-

Graphene oxide-catalyzed trifluoromethylation of alkynes with quinoxalinones and Langlois' reagent. ResearchGate. [Link]

-

Synthesis of 3-CF3-4-acyl-substituted quinoline derivatives via a cascade reaction of nitrosoarenes and β-CF3-1,3-enynes. RSC Publishing. [Link]

-

(3,3,3-Trifluoroprop-1-en-2-yl)benzene. Universal Biologicals. [Link]

-

Synthesis of trifluoromethyl alkynes. Organic Chemistry Portal. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Sonogashira Coupling. NROChemistry. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry. [Link]

-

{[(3,3,3-Trifluoroprop-1-en-1-yl)oxy]methyl}benzene. PubChem. [Link]

-

((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene. MySkinRecipes. [Link]

-

((R)-1-Phenyl-3,3,3-trifluoropropyl)amine. PubChem. [Link]

-

Improved Synthesis of 3,3,3-Trifluoropropyne. The Journal of Organic Chemistry. [Link]

- Preparation of 3,3,3-trifluoropropene-1.

-

Crystal Structure of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline. NIH. [Link]

-

3,3,3-Trifluoropropyne. PubChem. [Link]

-

3,3,3-Trifluoropropene. PubChem. [Link]

-

Chemical Properties of 3,3,3-Trifluoropropene (CAS 677-21-4). Cheméo. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Crystal Structure of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trifluoromethyl-Substituted Aromatic Compounds for Researchers, Scientists, and Drug Development Professionals

<

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into aromatic systems represents a cornerstone of modern medicinal chemistry and materials science.[1] Its profound influence on a molecule's physicochemical properties—including lipophilicity, metabolic stability, and receptor binding affinity—has made it an indispensable tool for optimizing drug candidates and designing advanced materials.[1][2] This technical guide provides a comprehensive exploration of trifluoromethyl-substituted aromatic compounds, delving into their synthesis, unique properties, and diverse applications. We will examine established and cutting-edge synthetic methodologies, quantify the impact of trifluoromethylation on key molecular parameters, and highlight its role in the development of successful therapeutic agents. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of the trifluoromethyl group in their work.

The Strategic Advantage of the Trifluoromethyl Group in Molecular Design

The introduction of a trifluoromethyl group onto an aromatic ring is a deliberate strategy to modulate a molecule's properties in a predictable and advantageous manner.[3] The unique electronic nature and steric profile of the CF3 group confer a range of benefits that are highly sought after in drug discovery and materials science.

Key Physicochemical Impacts:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2][4] This inherent strength makes the trifluoromethyl group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[2][5] By replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group, chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life and improved pharmacokinetic profiles.[4][5]

-

Modulation of Lipophilicity: The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[2][4] This property can significantly increase the overall lipophilicity of a molecule, which is a critical factor for penetrating cell membranes and enhancing oral bioavailability.[5] However, the impact on lipophilicity can be nuanced, with the position of the CF3 group influencing its effect.[6]

-

Increased Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the aromatic ring, influencing how a molecule interacts with its biological target.[1][5] This can lead to stronger binding interactions through mechanisms such as enhanced hydrogen bonding and electrostatic interactions.[4][7] Furthermore, the steric bulk of the CF3 group can promote favorable van der Waals interactions within a protein's binding pocket.[2]

-

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine, due to their similar steric demands.[4] This allows for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to bind to a target receptor.

The trifluoromethyl group's ability to simultaneously enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it a powerful tool for optimizing lead compounds into successful drug candidates.[2]

Synthetic Strategies for the Trifluoromethylation of Aromatic Compounds

The introduction of a trifluoromethyl group into an aromatic system can be a challenging endeavor due to the strong electron-withdrawing nature of the CF3 group, which deactivates the aromatic ring towards traditional electrophilic substitution.[8] Consequently, a variety of specialized methods have been developed to achieve this transformation efficiently. These methods can be broadly categorized into three main approaches: radical, nucleophilic, and electrophilic trifluoromethylation.[9]

Radical Trifluoromethylation

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then reacts with the aromatic substrate.[9] This approach has gained significant traction due to its mild reaction conditions and broad substrate scope.

Visible-Light Photoredox Catalysis: A particularly powerful method for generating trifluoromethyl radicals is through visible-light photoredox catalysis.[10][11] This technique utilizes a photocatalyst, such as [Ru(bpy)3]Cl2 or an iridium complex, which, upon excitation by visible light, can initiate a single-electron transfer (SET) process with a suitable trifluoromethyl source.[10][12]

Common CF3 Sources for Photoredox Catalysis:

-

Trifluoromethanesulfonyl chloride (CF3SO2Cl): An operationally simple and effective reagent for the trifluoromethylation of arenes and heteroarenes.[9][11]

-

Trifluoroiodomethane (CF3I): Can be reduced by the excited photocatalyst to generate the •CF3 radical.[11]

-

Togni's Reagents: Hypervalent iodine reagents that serve as excellent sources of electrophilic •CF3 radicals.[9][13]

Experimental Protocol: Visible-Light Photoredox Trifluoromethylation of an Arene

This protocol provides a general procedure for the trifluoromethylation of an aromatic compound using a photocatalyst and a suitable CF3 source.

-

Reaction Setup: In a nitrogen-filled glovebox, combine the aromatic substrate (1.0 equiv), the photocatalyst (e.g., Ir(ppy)2(dtb-bpy)PF6, 1-2 mol%), the trifluoromethyl source (e.g., Togni's Reagent II, 1.5 equiv), and a suitable solvent (e.g., DMF or MeCN) in a reaction vessel equipped with a stir bar.

-

Degassing: Seal the vessel and remove it from the glovebox. Degas the reaction mixture by sparging with nitrogen for 15-20 minutes.

-

Irradiation: Place the reaction vessel in front of a light source (e.g., a household compact fluorescent lamp or a blue LED lamp) and stir vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation methods employ a trifluoromethyl anion (CF3-) equivalent, which attacks an electrophilic aromatic substrate.[9] A common source for the trifluoromethyl anion is trifluoromethyltrimethylsilane (TMSCF3), often referred to as Ruppert's reagent.[9][14]

Copper-Catalyzed Trifluoromethylation: Copper catalysts are frequently used to facilitate the reaction between aryl halides or arylboronic acids and a nucleophilic CF3 source.[14][15] The reaction likely proceeds through the formation of a copper-trifluoromethyl species (Cu-CF3), which then undergoes cross-coupling with the aromatic partner.[16]

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

This protocol outlines a general procedure for the copper-catalyzed trifluoromethylation of an aryl iodide using TMSCF3.

-

Reagent Preparation: In a nitrogen-filled glovebox, prepare a solution of potassium fluoride (2.0 equiv) and copper(I) iodide (1.1 equiv) in a suitable solvent (e.g., DMF).

-

Reaction Setup: To the prepared solution, add the aryl iodide (1.0 equiv) followed by the slow addition of TMSCF3 (1.5 equiv).

-

Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and quench with aqueous ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation reagents deliver a "CF3+" equivalent to a nucleophilic aromatic substrate.[9] These reagents are typically hypervalent iodine compounds, such as Togni's reagents, or sulfonium salts, like Umemoto's reagents.[9][17] This approach is particularly useful for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds.[9]

Quantifying the Impact: Physicochemical Properties of Trifluoromethylated Aromatics

The introduction of a trifluoromethyl group brings about significant and quantifiable changes in a molecule's physicochemical properties. Understanding these changes is crucial for rational drug design and materials development.

| Property | Non-Fluorinated Analog (Toluene) | Trifluoromethylated Analog (Benzotrifluoride) | Change | Reference(s) |

| Lipophilicity (logP) | 2.73 | 2.57 | Slight Decrease | [18] |

| Hansch-Fujita π Constant | 0.56 (for methyl group) | +0.88 (for CF3 group) | Increase | [2][4] |

| Dipole Moment (Debye) | 0.36 | 2.86 | Significant Increase | N/A |

| pKa (of benzoic acid) | 4.20 | 3.66 (for p-CF3-benzoic acid) | Increased Acidity | N/A |

| Metabolic Stability (% remaining after incubation with liver microsomes) | Varies | Generally Higher | Enhanced Stability | [2][5] |

Note: The logP value for benzotrifluoride can be lower than toluene due to the strong inductive effect of the CF3 group, which can increase the acidity of adjacent C-H bonds and potentially lead to interactions with polar solvents. However, the Hansch-Fujita π constant, which specifically measures the lipophilicity contribution of a substituent, is significantly higher for the CF3 group.

Applications in Drug Discovery and Materials Science

The unique properties of trifluoromethyl-substituted aromatic compounds have led to their widespread use in a variety of applications, most notably in the pharmaceutical and agrochemical industries.[8][9]

Prominent Examples of FDA-Approved Drugs Containing a Trifluoromethyl Aromatic Moiety:

-

Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. The trifluoromethyl group in fluoxetine is crucial for its metabolic stability and selective binding to the serotonin transporter.[9]

-

Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. The trifluoromethyl group contributes to its binding affinity and selectivity.[2][9]

-

Aprepitant (Emend®): An antiemetic drug used to prevent chemotherapy-induced nausea and vomiting. The trifluoromethyl groups in aprepitant enhance its metabolic stability and oral bioavailability.[9]

-

Atogepant: A calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine. The trifluoromethyl and trifluorophenyl groups in atogepant enhance metabolic stability, improve lipophilicity, and increase binding affinity to the CGRP receptor.[4]

Conclusion and Future Perspectives

Trifluoromethyl-substituted aromatic compounds have firmly established themselves as essential building blocks in modern chemistry. The ability of the trifluoromethyl group to profoundly and predictably alter molecular properties has made it an invaluable tool for medicinal chemists and materials scientists. As synthetic methodologies continue to evolve, offering milder, more efficient, and cost-effective ways to introduce the CF3 group, we can anticipate an even greater proliferation of these compounds in the development of next-generation therapeutics and advanced materials.[3] The ongoing exploration of novel trifluoromethylation reagents and catalytic systems, including those based on photoredox and electrochemical methods, promises to further expand the synthetic toolbox and unlock new possibilities for molecular design.[19][20]

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18).

- Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing).

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery.

- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds.

- Exploring the Synthesis of Trifluoromethylated Aromatic Compounds.

- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - NIH. (2011, December 8).

- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds.

- The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. (2025, October 16).

- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025, August 10).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15).

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications. (2018, November 9).

- An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents | Request PDF - ResearchGate. (2025, August 6).

- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem.

- Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC - NIH. (2015, November 16).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- Trifluoromethylation - Wikipedia.

- Synthesis of trifluoromethyl arenes - Organic Chemistry Portal.

- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - Macmillan Group - Princeton University. (2011, December 8).

- Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry.

- Cu(i)-mediated 18F-trifluoromethylation of arenes: Rapid synthesis of 18F-labeled trifluoromethyl arenes - Chemical Communications (RSC Publishing).

- Recent Trifluoromethylation Reactions. A Mini Review Paper - SciSpace. (2018, December 12).

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals.

- (PDF) Recent Development of Trifluoromethyl Reagents: A Review - ResearchGate. (2021, January 1).

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (2008, April 29).

- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed.

- Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid - PubMed. (2023, November 3).

- The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC - NIH.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1).

- Synthesis of trifluoromethyl alkanes - Organic Chemistry Portal.

- Visible light photoredox catalysis in trifluoromethylation reactions - ResearchGate. (2025, August 7).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. (2025, July 17).

- Common trifluoromethylation reagents grouped according to their... - ResearchGate.

- Ullmann reaction - Wikipedia.

- The Ullmann Synthesis of Biaryls, 1945-1963 | Chemical Reviews - ACS Publications.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI.

- Ullmann Reaction - Organic Chemistry Portal.

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6).

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

- Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 15. Cu(i)-mediated 18F-trifluoromethylation of arenes: Rapid synthesis of 18F-labeled trifluoromethyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Identification of Benzene, (3,3,3-trifluoro-1-propynyl)-

Introduction

Benzene, (3,3,3-trifluoro-1-propynyl)- (also known as 3,3,3-trifluoro-1-phenylpropyne) is a fluorinated organic compound of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2] The incorporation of the trifluoromethyl (-CF₃) group onto a phenylacetylene scaffold imparts unique properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics. Accurate and unambiguous structural confirmation of this molecule is paramount for its application in drug development and materials research.

This technical guide provides an in-depth, multi-technique spectroscopic protocol for the definitive identification of Benzene, (3,3,3-trifluoro-1-propynyl)-. As a self-validating system, this guide moves beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectral output. We will explore the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical grounding and practical, field-proven experimental workflows for researchers and scientists.

Molecular Architecture and Spectroscopic Implications

The structure of Benzene, (3,3,3-trifluoro-1-propynyl)- consists of three key components: a monosubstituted phenyl ring, a rigid alkyne linker, and a terminal trifluoromethyl group.[1] Each of these features produces a distinct and predictable signature in its spectroscopic analysis.

-

Phenyl Group (C₆H₅-): Provides characteristic signals in the aromatic region of NMR spectra and definitive stretching and bending vibrations in the IR spectrum.

-

Alkyne Group (-C≡C-): This linear, sp-hybridized moiety is identifiable by its unique chemical shifts in ¹³C NMR and a characteristic, though sometimes weak, stretching frequency in IR spectroscopy.[3]

-

Trifluoromethyl Group (-CF₃): The three highly electronegative fluorine atoms create a powerful inductive effect, significantly influencing the electronic environment of the entire molecule. This results in a highly characteristic and easily identifiable signal in ¹⁹F NMR and strong C-F stretching bands in the IR spectrum.[4]

Understanding the interplay of these components is crucial for a comprehensive interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For Benzene, (3,3,3-trifluoro-1-propynyl)-, a combined analysis of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous identification.

¹H NMR Analysis: Probing the Aromatic System

The ¹H NMR spectrum will exclusively show signals from the five protons on the benzene ring. Due to the electronic influence of the trifluoropropynyl substituent, these protons are chemically non-equivalent and will appear as a complex multiplet in the aromatic region.

-

Predicted Spectrum: A complex series of multiplets is expected between δ 7.3 and 7.6 ppm, integrating to 5 protons. The ortho-protons (adjacent to the substituent) are typically the most deshielded, followed by the para- and meta-protons.

-

Causality: The trifluoropropynyl group acts as an electron-withdrawing group, which deshields the aromatic protons, causing their resonance to appear downfield compared to unsubstituted benzene (δ 7.26 ppm).

¹³C NMR Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a complete map of the carbon framework. Due to the molecule's symmetry, eight distinct carbon signals are anticipated.

-

Predicted Spectrum & Interpretation:

-

Aromatic Carbons: Four signals are expected in the δ 120-135 ppm range. The ipso-carbon (C1, attached to the alkyne) will be significantly deshielded, while the ortho (C2/C6), meta (C3/C5), and para (C4) carbons will have distinct chemical shifts.

-

Alkynyl Carbons (-C≡C-): Two signals are expected in the δ 75-95 ppm region. These carbons are sp-hybridized and appear in a characteristic upfield region compared to aromatic carbons.

-

Trifluoromethyl Carbon (-CF₃): This carbon provides the most unambiguous signature. It will appear as a sharp quartet around δ 115-125 ppm. This splitting pattern is a direct result of one-bond coupling (¹JCF) to the three attached fluorine atoms, a hallmark of the -CF₃ group.[5]

-

¹⁹F NMR Analysis: The Fluorine Fingerprint

¹⁹F NMR is exceptionally sensitive and provides a clear window into the fluorine environment of the molecule.[6]

-

Predicted Spectrum: The three fluorine atoms of the -CF₃ group are chemically equivalent and will appear as a single, sharp singlet in the proton-decoupled spectrum. The chemical shift is expected in the range of δ -50 to -70 ppm (relative to CFCl₃).[7]

-

Expert Insight: Long-range coupling between the fluorine nuclei and the ortho-protons of the phenyl ring (⁵JHF) may cause slight broadening of the singlet or resolve it into a very fine triplet upon high-resolution measurement. The absence of other fluorine signals confirms the presence of a single trifluoromethyl group.

NMR Data Summary

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling |

| ¹H NMR | Aromatic H (ortho, meta, para) | 7.3 - 7.6 | Complex Multiplet (m) |

| ¹³C NMR | Aromatic C (ipso) | ~123 | Singlet (s) |

| Aromatic C (ortho, meta, para) | 128 - 133 | 3 x Singlet (s) | |

| Alkyne C (-C ≡C-CF₃) | 75 - 95 | Singlet (s) or Quartet (q, small ⁴JCF) | |

| Alkyne C (-C≡C -CF₃) | 75 - 95 | Quartet (q, ³JCF) | |

| Trifluoromethyl C (-C F₃) | 115 - 125 | Quartet (q), ¹JCF ≈ 275 Hz | |

| ¹⁹F NMR | Trifluoromethyl F (-CF ₃) | -50 to -70 | Singlet (s) |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and the quaternary nature of several carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a rapid experiment due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

Caption: NMR workflow for structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies.[8][9]

-

C≡C Stretch: A sharp, medium-to-weak absorption is expected in the 2200-2260 cm⁻¹ region, characteristic of a disubstituted alkyne. Conjugation with the phenyl ring can influence its intensity.

-

Aromatic C-H Stretch: One or more sharp peaks will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ).

-

Aromatic C=C Stretch: Several sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: The trifluoromethyl group will produce one or more very strong, broad absorption bands in the 1100-1350 cm⁻¹ region. This is often the most intense feature in the entire spectrum and is a key identifier for fluorinated compounds.[4]

-

Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 690-770 cm⁻¹ range are indicative of a monosubstituted benzene ring.

IR Data Summary

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Alkyne C≡C Stretch | 2200 - 2260 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch (CF₃) | 1100 - 1350 | Very Strong, Broad |

| Aromatic C-H Bending | 690 - 770 | Strong |

Experimental Protocol: FTIR-ATR Data Acquisition

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the analyte directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Caption: Experimental workflow for FTIR-ATR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. For Benzene, (3,3,3-trifluoro-1-propynyl)-, the molecular formula is C₉H₅F₃, giving an exact mass of 170.03 g/mol .[1]

-

Molecular Ion (M⁺): A prominent peak at m/z = 170 corresponding to the intact molecule will be observed.

-

Key Fragmentation Pathways: Electron Ionization (EI) will induce predictable bond cleavages. The most likely fragments include:

-

[M - F]⁺ at m/z = 151: Loss of a single fluorine atom.

-

[M - CF₃]⁺ at m/z = 101: Loss of the trifluoromethyl radical. This fragment, corresponding to the phenylpropargyl cation, is expected to be very stable and thus a major peak in the spectrum.

-

[C₆H₅]⁺ at m/z = 77: The phenyl cation, a common fragment for benzene derivatives.

-

MS Data Summary

| m/z Value | Proposed Fragment | Significance |

| 170 | [C₉H₅F₃]⁺ | Molecular Ion (M⁺) |

| 151 | [C₉H₅F₂]⁺ | Loss of a Fluorine atom |

| 101 | [C₈H₅]⁺ | Loss of the -CF₃ group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) via direct infusion or through a GC or LC inlet into the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and all significant fragments.

-

Data Interpretation: Analyze the resulting mass spectrum to confirm the molecular weight and match observed fragments to predicted structures.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic identification lies in the integration of data from all techniques. No single method provides the complete picture, but together they form a self-validating confirmation of the molecular structure.

Caption: Integrated workflow for spectroscopic identification.

-

Start with Mass Spectrometry: Confirm the molecular weight is 170 g/mol , consistent with the C₉H₅F₃ formula.

-

Proceed to IR Spectroscopy: Identify the presence of the key functional groups: an alkyne, a trifluoromethyl group, and a monosubstituted aromatic ring.

-

Utilize NMR Spectroscopy: Use the definitive connectivity information from ¹H, ¹³C, and ¹⁹F NMR to assemble the fragments into the final, unambiguous structure of Benzene, (3,3,3-trifluoro-1-propynyl)-.

Conclusion

The spectroscopic identification of Benzene, (3,3,3-trifluoro-1-propynyl)- is a systematic process that relies on the complementary nature of NMR, IR, and MS techniques. The characteristic quartet of the -CF₃ carbon in the ¹³C NMR, the intense C-F vibrations in the IR spectrum, and the unique singlet in the ¹⁹F NMR spectrum serve as definitive fingerprints for this molecule. By following the integrated workflow presented in this guide, researchers, scientists, and drug development professionals can achieve confident and accurate structural characterization, ensuring the integrity and validity of their scientific endeavors.

References

-

Title: Benzene, (3,3,3-trifluoro-1-propynyl)- Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 3,3,3-Trifluoropropene Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Electronic and Vibrational Spectroscopic Investigation of Phenylacetylene−Amine Complexes. Evidence for the Diversity in the Intermolecular Structures Source: The Journal of Physical Chemistry A, ACS Publications URL: [Link]

-

Title: Fluorine Coupling Constants Source: ScienceDirect URL: [Link]

-

Title: High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow Source: Analytical Chemistry, ACS Publications URL: [Link]

-

Title: 3,3,3-trifluoroprop-1-ene Source: SpectraBase URL: [Link]

-

Title: Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants Source: Journal of the American Chemical Society URL: [Link]

-

Title: The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR Source: AIP Publishing URL: [Link]

-

Title: Infrared Spectroscopy Alkanes, Alkenes, Alkynes, Arenes Overview Source: YouTube URL: [Link]

-

Title: Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Complementary vibrational spectra of phenylacetylene Source: ResearchGate URL: [Link]

-

Title: Synthesis of 1-fluoro-3-propylbenzene from benzene Source: Quora URL: [Link]

-

Title: Mass spectra of fluorocarbons Source: NIST Digital Library of Mathematical Functions URL: [Link]

-

Title: A precise determination of the H-H and H-F couplings in fluorobenzene Source: Taylor & Francis Online URL: [Link]

-

Title: IR Spectra and Vibrational Modes of the Hydrofluoroethers Source: SciSpace URL: [Link]

-

Title: Fluorinated Aromatic Compounds Source: ResearchGate URL: [Link]

-

Title: Proton NMR Skills (Benzene Derivatives) - Part 1 Source: YouTube URL: [Link]

-

Title: Synthesis of Polysubstituted Benzenes Source: Chemistry LibreTexts URL: [Link]

-

Title: Supporting Information - Wiley-VCH Source: Wiley Online Library URL: [Link]

-

Title: Carbon-fluorine coupling constants Source: ResearchGate URL: [Link]

- Title: Synthesis method of intermediate 1,2, 3-trifluoro-benzene Source: Google Patents URL

-

Title: How can we detect phenylacetylene on TLC? Source: ResearchGate URL: [Link]

-

Title: FTIR-16 || IR spectrum of alkynes Source: YouTube URL: [Link]

-

Title: Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: 1D 19 F-NMR spectrum Source: ResearchGate URL: [Link]

-

Title: Proton and fluorine NMR spectra of fluorobenzene Source: Taylor & Francis Online URL: [Link]

-

Title: Supporting Information for - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: Fluorinated Pharmaceutical and Pesticide Photolysis Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Benzene synthesis strategies Source: YouTube URL: [Link]

-

Title: Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM URL: [Link]

-

Title: Fourier transform infrared spectroscopy (FTIR) analysis Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]

-

Title: Supplementary Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of Substituted Benzenes Source: YouTube URL: [Link]

-

Title: Supporting Information - General information Source: The Royal Society of Chemistry URL: [Link]

-

Title: supporting Information - General Source: The Royal Society of Chemistry URL: [Link]

-

Title: Infrared Spectroscopy (FT-IR/ATR) Source: University of Illinois Urbana-Champaign URL: [Link]

-

Title: Benzene, 1-propynyl- Source: NIST Chemistry WebBook URL: [Link]

Sources

- 1. Benzene, (3,3,3-trifluoro-1-propynyl)- | C9H5F3 | CID 11252247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. scispace.com [scispace.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. azom.com [azom.com]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

A Guide for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Electron-withdrawing Effects of the Trifluoromethylpropynyl Group

Abstract

The strategic incorporation of fluorine-containing moieties is a pillar of modern molecular design, profoundly influencing the properties of pharmaceuticals and functional materials. The trifluoromethyl (CF₃) group is a well-established tool for modulating these properties. This guide provides a detailed technical exploration of the trifluoromethylpropynyl group (-C≡C-CF₃), a functional group that combines the potent inductive effects of the CF₃ group with the unique linear geometry and π-system of an alkyne. We will dissect the fundamental principles governing its electron-withdrawing nature, present detailed experimental protocols for its synthesis, and discuss its strategic application in tuning molecular characteristics. This document serves as a comprehensive resource, blending theoretical principles with practical, field-tested insights to empower researchers in leveraging the distinct advantages of this functional group.

Introduction: The Critical Role of Electron-Withdrawing Groups in Molecular Engineering